![molecular formula C11H19N3O B1373170 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane CAS No. 1183883-52-4](/img/structure/B1373170.png)
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane
Overview
Description
“1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane” is a compound that contains an oxazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The oxazole ring is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane” includes an oxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The compound also contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.
Scientific Research Applications
Synthesis and Characterization
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane and its derivatives are involved in the synthesis and characterization of various organic compounds. For instance, the coupling of 1-methylhomopiperazine with diazonium salts leads to a series of triazenes and bis-triazenes, where 1,4-diazepane plays a crucial role (Moser & Vaughan, 2004). Similarly, 1,4-diazepane-based ligands are used in synthesizing nickel(II) complexes, demonstrating interesting coordination geometries and potential applications in catalysis (Morgan, Gainsford, & Curtis, 1983).
Catalysis
1,4-diazepane derivatives have been employed in catalytic applications, particularly in the conversion of atmospheric CO2 into value-added products. Nickel(II) complexes with diazepane-based ligands have shown high efficiency in catalyzing the conversion of CO2 and epoxides into cyclic carbonates (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).
Molecular Structure Analysis
1,4-diazepane compounds are also significant in studying molecular structures and spectral properties. For example, derivatives like 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride have been characterized using various spectroscopic techniques, providing valuable insights into their molecular configurations (Kowalczyk, 2008).
Material Science
In the field of material science, 1,4-diazepane derivatives have been studied for their potential as high energy density materials. For example, 1,4-bis-[1-methyltetrazol-5-yl]-1,4-dimethyl-2-tetrazene, which can be considered a derivative of 1,4-diazepane, has been identified as a stable, high-energy material with potential applications in green chemistry gas generators (Klapötke, Mayer, Schulz, & Weigand, 2004).
Medicinal Chemistry
In medicinal chemistry, 1,4-diazepane derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, compounds like 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones have shown significant effectiveness against certain microbial strains and cancer cell lines (Verma et al., 2015).
Future Directions
The future directions for research on “1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by oxazole derivatives, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-4,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-10(2)15-11(13-9)8-14-6-3-4-12-5-7-14/h12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDFWRPFCHFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



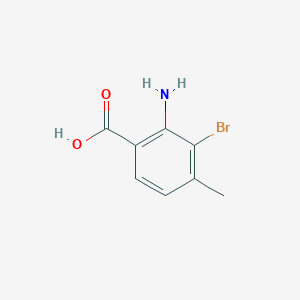
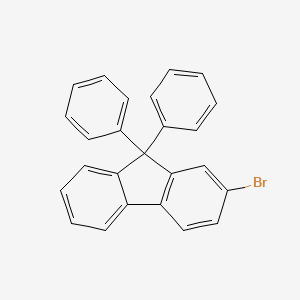
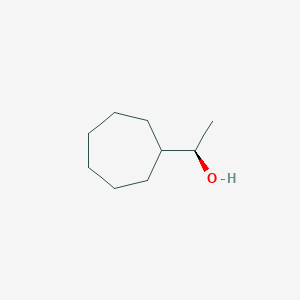
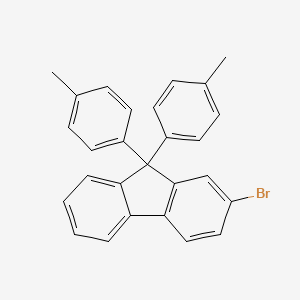
![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
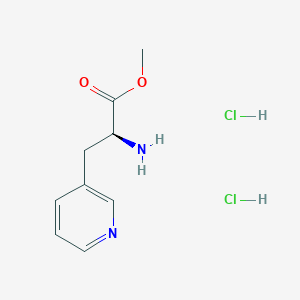
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
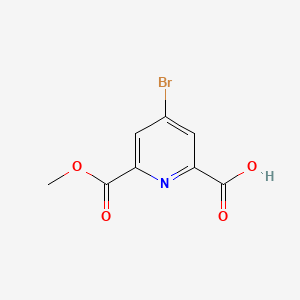
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
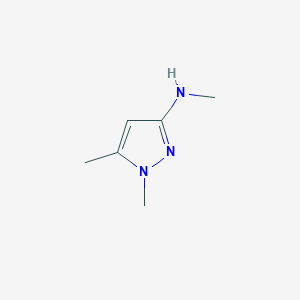
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)